Piperidin-3-yl piperidine-1-carboxylate
Description
Properties
CAS No. |
1512528-08-3 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
piperidin-3-yl piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c14-11(13-7-2-1-3-8-13)15-10-5-4-6-12-9-10/h10,12H,1-9H2 |
InChI Key |
AENADFGFGIIQCU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)OC2CCCNC2 |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2CCCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidin-3-yl piperidine-1-carboxylate shares structural homology with several piperidine-1-carboxylate derivatives. Below is a comparative analysis of key analogs:
Tert-Butyl Piperidine-1-carboxylate Derivatives
These compounds are common intermediates in medicinal chemistry. For example:
- tert-Butyl-(R)-3-(4-amino-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (5c): Features a pyrazolo-pyrimidine substituent, enhancing EGFR inhibitory activity .
- tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Contains a cyclopropyl group, which may improve metabolic stability compared to unsubstituted analogs .
Key Insight : Bulkier substituents (e.g., naphthyl, pyridazinyl) enhance target engagement but may reduce solubility. This compound’s simpler structure could offer synthetic advantages but may lack specificity .
Piperidine Carbamates and Amides
- 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(1-(N,N-dimethylsulfamoyl)piperidin-3-yl)acetamide (18) : Incorporates a sulfamoyl group, likely improving pharmacokinetics .
- Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate : Demonstrates antibacterial activity due to the acetyl-piperidine moiety .
Comparison : this compound lacks the sulfamoyl or acetyl functional groups found in these analogs, which are critical for solubility and target binding. Its ester linkage may confer different metabolic stability compared to amides .
Preparation Methods
General Synthetic Approach
The synthesis of Piperidin-3-yl piperidine-1-carboxylate typically involves:
- Formation of the piperidine ring(s) via cyclization or ring-closing reactions.
- Introduction of the carboxylate group on the nitrogen atom of the piperidine ring.
- Functionalization at the 3-position of the piperidine ring to install the second piperidine moiety.
Preparation via Carbamate Formation on Piperidine Nitrogen
A common approach to obtain piperidine-1-carboxylate derivatives is through carbamate formation, where the nitrogen of the piperidine ring is reacted with a suitable carboxylate source, such as an alkyl or aryl chloroformate, or via reaction with carbonylating agents.
- Typical Reaction Conditions:
- Reacting piperidine derivatives with carbamoyl chlorides or chloroformates.
- Use of bases such as triethylamine or diisopropylethylamine to neutralize HCl formed.
- Solvents like dichloromethane, methanol, or mixtures thereof.
- Temperature control between 15-40°C to optimize yields and selectivity.
This method is supported by patent literature describing similar carbamate derivatives preparation, where the reaction of piperidine derivatives with acryloyl chloride in the presence of diisopropylethylamine in dichloromethane yields carbamate-functionalized products.
Piperidine Ring Construction via Cyclization and Organometallic Methods
Advanced synthetic routes to piperidine rings, including substituted piperidines like this compound, involve:
Use of Protecting Groups and Functional Group Manipulation
In complex syntheses involving piperidine derivatives:
- Protection and deprotection of functional groups (e.g., phenols, amines) are crucial.
- Phenol groups may require benzyl protection, which is removed during reduction steps.
- Nitrogen protection as carbamates (e.g., tert-butyl carbamate) facilitates selective reactions.
- These steps are carefully sequenced to avoid unwanted side reactions and to improve overall yield.
Solvent and Temperature Optimization
The choice of solvent and temperature is critical in the preparation of this compound:
Example Synthetic Sequence (Based on Patent WO2016170545A1)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo derivative with acryloyl chloride | Diisopropylethylamine, dichloromethane, 25-30°C | Formation of carbamate intermediate |
| 2 | Dissolution of intermediate in methanol/dichloromethane mixture | Methanol/dichloromethane, ambient temperature | Preparation for crystallization |
| 3 | Crystallization and filtration | Suitable solvents (polar or hydrocarbon) | Isolation of pure crystalline form of product |
This sequence highlights the importance of controlled reaction conditions and solvent selection in obtaining high purity this compound derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Carbamate Formation | Piperidine + chloroformate, base, DCM | Straightforward, high selectivity | Requires careful temperature control |
| Aziridine Cyclization | Aziridine precursors, radical initiators | Regioselective piperidine ring formation | Use of toxic reagents (e.g., tin hydrides) |
| Pd-Catalyzed Allylic Amination | Palladium catalysts, allyl bromides, bases | High functional group tolerance | Requires expensive catalysts |
| [3+3] Cycloaddition | Pd-TMM complexes, aziridines | Excellent yields, stereoselectivity | Complex catalyst preparation |
| Protection/Deprotection Steps | Benzyl, Boc groups, reducing agents | Enables selective reactions | Adds steps and complexity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing piperidin-3-yl piperidine-1-carboxylate and its derivatives?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, tert-butyl-protected piperidine derivatives are synthesized via base-mediated reactions (e.g., sodium hydroxide) to facilitate nucleophilic attack, followed by deprotection using acidic conditions . Purification often employs silica gel chromatography with gradients of petroleum ether/diethyl ether to isolate diastereomers, as demonstrated in the synthesis of tert-butyl 3-formylpiperidine-1-carboxylate derivatives .
- Key Considerations : Monitor reaction progress using TLC and confirm product purity via LC-MS and NMR spectroscopy .
Q. How is structural characterization of this compound performed?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and regiochemistry. For instance, diastereomeric separation of tert-butyl 3-(cyano(hydroxy)methyl)piperidine-1-carboxylate derivatives revealed distinct ¹H NMR chemical shifts (e.g., δ 4.45 ppm vs. δ 5.11–4.86 ppm) correlating with spatial arrangements .
- Validation : Cross-reference NMR data with crystallographic studies (e.g., X-ray diffraction) to resolve ambiguities in stereochemical assignments .
Q. What are the stability and storage conditions for piperidine-carboxylate derivatives?
- Methodology : Store compounds in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions are recommended to assess degradation pathways .
- Safety : Avoid exposure to strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives influence biological activity?
- Methodology : Synthesize enantiomers (e.g., (R)- and (S)-configured derivatives) and compare their bioactivity using assays like enzyme inhibition or receptor binding. For example, stereochemical differences in tert-butyl 3-formylpiperidine-1-carboxylate derivatives significantly altered their interaction with hGAT3 transporters .
- Data Analysis : Use molecular docking simulations to correlate stereochemistry with binding affinity. Validate with crystallographic data to confirm conformational changes in target proteins .
Q. How can researchers resolve contradictions in NMR data for structurally similar piperidine derivatives?
- Methodology :
- Step 1 : Verify sample purity via LC-MS to rule out impurities causing signal overlap.
- Step 2 : Employ 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping peaks. For instance, NOESY correlations helped distinguish axial vs. equatorial proton orientations in piperidine rings .
- Step 3 : Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments .
Q. What strategies optimize yields in multi-step syntheses of piperidine-carboxylate analogs?
- Methodology :
- Reaction Optimization : Screen catalysts (e.g., Pd(dppf)Cl₂ for Suzuki couplings) and solvents (e.g., dioxane vs. DMF) to enhance efficiency .
- Workflow Design : Use telescoped synthesis (in situ intermediate generation) to minimize purification steps. For example, tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate was synthesized via sequential Boc protection and fluorination without isolating intermediates .
- Troubleshooting : Address low yields in diastereomeric separations by adjusting column chromatography gradients (e.g., petroleum ether/diethyl ether ratios) .
Experimental Design & Data Analysis
Q. How to design experiments to assess the reactivity of fluorinated piperidine-carboxylate derivatives?
- Methodology :
- Comparative Studies : Compare reaction rates of fluorinated vs. non-fluorinated analogs under identical conditions (e.g., SN2 substitutions). For example, tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate showed enhanced stability due to fluorine’s electron-withdrawing effects .
- Kinetic Analysis : Use stopped-flow NMR or UV-Vis spectroscopy to monitor intermediate formation .
Q. What analytical approaches validate the environmental safety of piperidine-carboxylate compounds?
- Methodology :
- Ecotoxicity Testing : Assess biodegradability using OECD 301 protocols (e.g., closed bottle tests) and toxicity via Daphnia magna assays .
- Waste Management : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated derivatives in EPA-compliant facilities to prevent environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
